molecular formula C19H18ClNO2S B2952512 ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 339098-19-0

ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No. B2952512
CAS RN: 339098-19-0
M. Wt: 359.87
InChI Key: CSHLVPNRHLNTKT-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate” is likely to be a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements). This molecule also contains a chlorobenzyl group and an ethyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, X-ray crystallography, or computational methods could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzothiazine ring might undergo electrophilic aromatic substitution reactions. The chlorobenzyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological or pharmacological activities .

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2S/c1-3-23-19(22)18-13(2)21(12-14-8-4-5-9-15(14)20)16-10-6-7-11-17(16)24-18/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLVPNRHLNTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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